1-(3-Chlorophenyl)cyclobutanecarbonitrile
Description
Current Scientific Landscape and Research Significance
Position within Cyclobutane (B1203170) Chemistry and Nitrile Functionality
The cyclobutane moiety, a four-membered carbocyclic ring, is a key structural feature of 1-(3-Chlorophenyl)cyclobutanecarbonitrile. Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational rigidity and three-dimensionality into drug candidates. nih.gov This can lead to improved binding affinities with biological targets and enhanced metabolic stability. nih.gov The strained nature of the cyclobutane ring also offers unique opportunities for synthetic transformations. lifechemicals.com
The nitrile group (-C≡N) is a versatile functional group with a broad range of applications in organic synthesis and drug design. nih.gov It can participate in various chemical reactions, serving as a precursor to amines, carboxylic acids, and other functional groups. nih.gov In the context of medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and contribute to the electronic properties of a molecule, potentially enhancing its pharmacological activity. nih.gov
Importance as a Synthetic Intermediate in Complex Molecule Construction
The primary and most well-documented role of this compound is as a key intermediate in the synthesis of more complex molecules, particularly pharmacologically active compounds. Its structure is analogous to a known precursor in the synthesis of Sibutramine (B127822), an appetite suppressant. The synthesis of such molecules often involves the initial construction of the substituted cyclobutane core, for which this compound serves as a critical building block.
The synthesis of this intermediate can be achieved through the reaction of (3-chlorophenyl)acetonitrile with 1,3-dibromopropane (B121459). This reaction constructs the cyclobutane ring while retaining the essential nitrile and chlorophenyl functionalities for further chemical modification. The nitrile group can then be reduced to an amine, which can subsequently undergo further reactions to build the final, more complex molecular structure.
Interactive Data Table: Related Synthetic Precursors and Products
| Compound Name | CAS Number | Molecular Formula | Role |
| (3-Chlorophenyl)acetonitrile | 1529-41-5 | C₈H₆ClN | Starting Material |
| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | Reagent |
| This compound | 28049-60-7 | C₁₁H₁₀ClN | Intermediate |
| 1-(3-Chlorophenyl)cyclobutanamine | 158943-22-7 | C₁₀H₁₂ClN | Intermediate |
| Sibutramine | 106650-56-0 | C₁₇H₂₆ClN | Active Pharmaceutical Ingredient (Analogue) |
Emerging Roles in Chemical Biology and Advanced Materials Science
While the primary application of this compound has been in synthetic chemistry, its unique structural features suggest potential for broader applications in chemical biology and materials science.
In the realm of chemical biology , the incorporation of the 3-chlorophenylcyclobutane motif into bioactive scaffolds is an area of active investigation. The conformational constraint provided by the cyclobutane ring can be exploited to probe the binding pockets of proteins and other biological macromolecules. The specific substitution pattern on the phenyl ring can also be varied to fine-tune binding affinity and selectivity.
In advanced materials science , cyclobutane derivatives have found use in the development of stress-responsive polymers and supramolecular assemblies. lifechemicals.com The strained ring system can be designed to undergo specific chemical transformations under mechanical or photolytic stimulus, leading to materials with tunable properties. The presence of the nitrile group in this compound offers a site for polymerization or for coordination to metal centers, opening up possibilities for the creation of novel functional polymers and metal-organic frameworks. While specific research on this compound in these areas is still emerging, its constituent parts suggest a promising future for its application beyond traditional organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRYIISYHOTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619771 | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-60-7 | |
| Record name | 1-(3-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Synthetic Methodologies for 1 3 Chlorophenyl Cyclobutanecarbonitrile
Advanced Retrosynthetic Analysis and Strategy Design
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. The application of this logic to 1-(3-chlorophenyl)cyclobutanecarbonitrile reveals several viable synthetic pathways.
Disconnection Pathways Targeting the Cyclobutane (B1203170) Ring
The most direct retrosynthetic disconnection of this compound involves breaking the bonds of the cyclobutane ring. A logical approach is the disconnection of two of the C-C bonds of the cyclobutane ring, leading back to a substituted acrylonitrile (B1666552) and an alkene. However, a more common and practical disconnection strategy involves the formation of the cyclobutane ring through alkylation. This disconnection breaks the C1-C2 and C1-C4 bonds of the cyclobutane ring, identifying 3-chlorophenylacetonitrile and a 1,3-dihalopropane as the key precursors. This approach is synthetically advantageous due to the availability of the starting materials and the robustness of the reaction.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Precursors | Synthetic Strategy |
| C1-C2 and C1-C4 Alkylation | 3-Chlorophenylacetonitrile and 1,3-Dihalopropane | Dialkylation of the α-carbon of the acetonitrile (B52724) |
| [2+2] Cycloaddition | 3-Chlorostyrene (B1584043) and Acrylonitrile | Photochemical or thermal cycloaddition |
Strategic Analysis of the Nitrile Group as a Synthon Equivalent
The nitrile group in this compound is a versatile functional group and a valuable synthon. In the retrosynthetic analysis, the nitrile group, along with the carbon to which it is attached, can be considered a synthon for a carbanion. The electron-withdrawing nature of the nitrile group acidifies the α-proton, facilitating its removal by a strong base to generate a nucleophilic carbanion. This carbanion can then react with electrophiles. In the context of the dialkylation strategy, the nitrile group is crucial for enabling the formation of the cyclobutane ring by allowing the sequential alkylation of the α-carbon with a 1,3-dihalopropane. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up pathways to a variety of other derivatives.
Impact of the Chlorophenyl Substituent on Retrosynthetic Logic
The 3-chlorophenyl substituent has a significant influence on the retrosynthetic strategy. The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the benzylic position. However, for the primary disconnection pathway involving the alkylation of 3-chlorophenylacetonitrile, the electronic effect of the meta-chloro substituent on the acidity of the α-proton is less pronounced than if it were in the ortho or para position. The primary role of the 3-chlorophenyl group in this retrosynthetic context is to be a stable spectator group that is carried through the synthesis. Its presence necessitates the use of starting materials bearing this specific substitution pattern. In electrophilic aromatic substitution reactions, the chloro group is ortho-, para-directing, a factor that would be critical if modifications to the aromatic ring were considered in the retrosynthesis. youtube.comquora.comlibretexts.org
Computer-Assisted Retrosynthesis Applications for the Compound
Direct Cyclobutane Ring Formation Approaches
The direct formation of the cyclobutane ring is a key step in the synthesis of this compound. Several methods can be employed to construct this four-membered ring system.
[2+2] Cycloaddition Reactions and Mechanistic Considerations
[2+2] cycloaddition reactions represent a powerful and direct method for the synthesis of cyclobutane rings. kib.ac.cnnih.govharvard.eduresearchgate.net In the context of this compound, a potential [2+2] cycloaddition would involve the reaction of 3-chlorostyrene with acrylonitrile. This reaction can be initiated either thermally or photochemically.
Photochemical [2+2] cycloadditions are particularly common for the synthesis of cyclobutanes. baranlab.org The reaction proceeds through the excitation of one of the alkene components to a triplet state, which then adds to the ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate that subsequently cyclizes to form the cyclobutane ring. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on the alkenes.
Table 2: Mechanistic Overview of [2+2] Cycloaddition
| Reaction Type | Initiation | Key Intermediate | Stereochemistry |
| Photochemical | UV light | 1,4-Diradical | Generally non-stereospecific |
| Thermal | Heat | Concerted or Diradical | Often stereospecific (concerted) |
While theoretically appealing, the [2+2] cycloaddition approach for the synthesis of this compound may present challenges in terms of regioselectivity and stereoselectivity, and may lead to the formation of a mixture of isomers, necessitating purification. The dialkylation method is often preferred for its higher predictability and control over the final product.
Intramolecular Cyclization Methods
Intramolecular cyclization represents a powerful strategy for the formation of cyclic structures, including the cyclobutane ring of this compound. This approach typically involves a precursor molecule containing both the nucleophilic and electrophilic centers required for ring closure.
One plausible intramolecular route involves the cyclization of a suitably substituted linear chain. For instance, a γ-halo-γ-aryl-pentanenitrile could undergo an intramolecular nucleophilic substitution, where the carbanion alpha to the nitrile group attacks the carbon bearing the halogen. The starting material for such a reaction could be synthesized from 3-chlorophenylacetonitrile. The reaction would likely proceed under the influence of a strong base to generate the necessary carbanion.
Another potential intramolecular strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile. A precursor such as 4-(3-chlorophenyl)-4-cyanopentanedinitrile could be cyclized under basic conditions to form a β-enaminonitrile, which can then be hydrolyzed and decarboxylated to yield the desired cyclobutanecarbonitrile (B1293925). While specific examples for the 3-chloro substituted compound are not prevalent in the literature, this method has been applied to the synthesis of other cyclic ketones and nitriles. researchgate.net
| Reaction Type | Precursor Example | Reagents/Conditions | Potential Product |
| Intramolecular Nucleophilic Substitution | 4-Bromo-4-(3-chlorophenyl)pentanenitrile | Strong base (e.g., NaH, LDA) | This compound |
| Thorpe-Ziegler Cyclization | 4-(3-Chlorophenyl)-4-cyanopentanedinitrile | Base (e.g., NaOEt) followed by hydrolysis and decarboxylation | This compound |
Photochemical and Catalytic Cyclobutane Formations
The construction of the cyclobutane ring can also be achieved through cycloaddition reactions, particularly photochemical and transition-metal-catalyzed [2+2] cycloadditions.
Photochemical [2+2] Cycloaddition: This method involves the light-induced reaction of two alkene molecules to form a cyclobutane ring. researchgate.netresearchgate.net For the synthesis of this compound, a potential route is the photocycloaddition of 3-chlorostyrene with acrylonitrile. nih.govrsc.orgnih.gov This reaction is typically carried out by irradiating a solution of the reactants with UV light, often in the presence of a photosensitizer. The regioselectivity of the cycloaddition can be a critical factor, and different isomers may be formed.
Catalytic [2+2] Cycloaddition: Transition metal catalysts, particularly those based on ruthenium or iron, can promote [2+2] cycloaddition reactions under milder conditions than photochemical methods. These reactions can also offer improved control over stereoselectivity. The cycloaddition of 3-chlorostyrene and acrylonitrile could potentially be achieved using a suitable catalyst system, leading to the formation of the desired cyclobutane product.
| Method | Reactants | Typical Conditions | Key Features |
| Photochemical [2+2] Cycloaddition | 3-Chlorostyrene and Acrylonitrile | UV irradiation, photosensitizer (e.g., benzophenone) | Can produce a mixture of regioisomers and stereoisomers. |
| Catalytic [2+2] Cycloaddition | 3-Chlorostyrene and Acrylonitrile | Transition metal catalyst (e.g., Ru, Fe complexes), visible light or thermal | Potentially milder conditions and higher selectivity compared to photochemical methods. |
Functional Group Interconversion (FGI) in this compound Synthesis
Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the introduction or modification of functional groups within a molecule that already possesses the core carbon skeleton.
A common and effective method for synthesizing this compound is through the nucleophilic substitution of a halide on a pre-formed cyclobutane ring with a cyanide salt. The synthesis of the anti-obesity drug sibutramine (B127822), which has a 1-(4-chlorophenyl)cyclobutane core, provides a strong precedent for this approach. rsc.org
The synthesis typically begins with the reaction of 3-chlorophenylacetonitrile with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium hydride, to form 1-(3-chlorophenyl)-1-cyanocyclobutane directly. This reaction constructs the cyclobutane ring and installs the nitrile group in a single step.
Alternatively, if a precursor such as 1-(3-chlorophenyl)cyclobutyl bromide were available, it could be converted to the nitrile by treatment with a cyanide salt like sodium or potassium cyanide in a polar aprotic solvent. rsc.org This is a classic SN2 reaction.
Another route to the nitrile is through the dehydration of a primary amide. rsc.orggoogle.comresearchgate.netresearchgate.net If 1-(3-chlorophenyl)cyclobutane-1-carboxamide were synthesized, it could be dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target nitrile. google.com
| FGI Method | Starting Material | Reagents | Product |
| Nucleophilic Cyanation | 1-(3-Chlorophenyl)cyclobutyl bromide | NaCN or KCN in DMSO or DMF | This compound |
| Dehydration of Amide | 1-(3-Chlorophenyl)cyclobutane-1-carboxamide | POCl₃, SOCl₂, or other dehydrating agents | This compound |
| Direct Cyclization/Cyanation | 3-Chlorophenylacetonitrile and 1,3-dibromopropane | NaH in a suitable solvent | This compound |
While less common for this specific target, it is theoretically possible to introduce the chloro substituent onto a pre-existing 1-phenylcyclobutanecarbonitrile (B76354) molecule. This would involve electrophilic aromatic substitution. However, directing the chlorination specifically to the meta position can be challenging and may lead to a mixture of ortho, meta, and para isomers, necessitating a separation step. Friedel-Crafts acylation followed by reduction and then chlorination could be a multi-step alternative to control the regiochemistry. Given the availability of 3-chlorophenylacetonitrile, synthesizing the molecule with the chloro group already in place is generally a more efficient strategy.
The synthesis can also proceed from a precursor where the cyclobutane ring and the aromatic moiety are in place, but the functional group at the 1-position needs to be converted to a nitrile. For example, 1-(3-chlorophenyl)cyclobutanol could be converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃), which can then undergo cyanation as described previously.
Another potential precursor is 1-(3-chlorophenyl)cyclobutanone. This ketone could be converted to a cyanohydrin by treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid. The resulting α-hydroxy nitrile could then be deoxygenated, although this can be a challenging transformation. A more viable route from the ketone might involve its conversion to an oxime, followed by a Beckmann rearrangement and subsequent transformations to arrive at the nitrile.
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. For this compound, the carbon atom at the 1-position of the cyclobutane ring is a quaternary stereocenter when the cyclobutane ring is asymmetrically substituted. However, in the target molecule itself, this carbon is not chiral unless other substituents are introduced on the cyclobutane ring.
Should a chiral analogue be desired, several strategies could be employed. Asymmetric [2+2] cycloadditions, using chiral catalysts or auxiliaries, could provide a direct route to enantiomerically enriched cyclobutanes. nih.govrsc.orgrsc.org For instance, a chiral Lewis acid could be used to catalyze the cycloaddition of 3-chlorostyrene and acrylonitrile, potentially inducing facial selectivity.
Another approach involves the resolution of a racemic intermediate. For example, a racemic carboxylic acid precursor, such as 1-(3-chlorophenyl)cyclobutanecarboxylic acid, could be resolved using a chiral amine to form diastereomeric salts that can be separated by crystallization. The separated enantiomers of the carboxylic acid can then be converted to the corresponding nitrile.
Kinetic resolution of a racemic intermediate, such as a racemic alcohol, through enzymatic acylation is another established method for obtaining enantiomerically enriched compounds.
| Asymmetric Strategy | Description | Potential Application |
| Asymmetric [2+2] Cycloaddition | Use of a chiral catalyst or auxiliary to control the stereochemistry of the cycloaddition reaction. | Direct synthesis of an enantiomerically enriched cyclobutane precursor. |
| Chiral Resolution | Separation of a racemic mixture of a key intermediate (e.g., a carboxylic acid) using a chiral resolving agent. | Isolation of a single enantiomer of a precursor, which is then converted to the target nitrile. |
| Kinetic Resolution | Enantioselective reaction of a racemic intermediate, where one enantiomer reacts faster than the other, allowing for their separation. | Separation of enantiomers of a precursor like 1-(3-chlorophenyl)cyclobutanol. |
Enantioselective Access to Chiral Cyclobutane Centers
Achieving enantioselectivity in the synthesis of this compound, which possesses a chiral quaternary carbon center, is a significant synthetic challenge. Direct asymmetric alkylation of the prochiral 2-(3-chlorophenyl)acetonitrile is the most atom-economical approach. This can be pursued using chiral phase-transfer catalysts (PTCs).
Chiral PTCs, often derived from cinchona alkaloids, can create a chiral environment around the reacting anion, influencing the facial selectivity of the alkylation step. nih.govaustinpublishinggroup.com While specific examples for the synthesis of this compound are not extensively documented in peer-reviewed literature, the general principle has been successfully applied to the asymmetric alkylation of glycine (B1666218) imines and other prochiral nucleophiles. nih.govresearchgate.net The catalyst forms a chiral ion pair with the enolate of the arylacetonitrile, guiding the approach of the electrophile (1,3-dihalopropane) to one face of the nucleophile, thereby inducing enantioselectivity. The choice of catalyst, solvent, base, and reaction temperature are critical parameters for optimizing the enantiomeric excess (ee).
Table 1: Key Considerations for Enantioselective Synthesis via Chiral Phase-Transfer Catalysis
| Parameter | Influence on Enantioselectivity | Typical Examples |
| Chiral Catalyst | The structure of the catalyst dictates the chiral environment. | Cinchona alkaloid derivatives (e.g., O-alkyl N-anthracenylmethyl cinchonidinium salts) |
| Base | The nature and concentration of the base can affect the ion pair structure and reactivity. | Solid hydroxides (KOH, CsOH), concentrated aqueous solutions |
| Solvent System | The solvent polarity influences the tightness of the ion pair and catalyst solubility. | Toluene (B28343), dichloromethane, or biphasic systems (e.g., toluene/water) |
| Temperature | Lower temperatures generally lead to higher enantioselectivity. | -20 °C to room temperature |
| Leaving Group | The nature of the halide on the propane (B168953) electrophile can impact reaction rates. | Iodo- > Bromo- > Chloro- |
Diastereoselective Control in Compound Synthesis
The synthesis of this compound itself does not involve the creation of diastereomers as only one stereocenter is formed. However, diastereoselective control becomes crucial when substituents are present on the cyclobutane ring precursor or when the nitrile group is further elaborated.
For instance, if a substituted 1,3-dihalopropane were used, two stereocenters could be formed, leading to diastereomeric products. In such cases, the relative stereochemistry would be influenced by steric and electronic factors during the second intramolecular alkylation step.
General strategies for the diastereoselective synthesis of multi-substituted cyclobutanes often rely on ring-opening reactions of bicyclic precursors or stereocontrolled cycloadditions. nih.govrsc.org For example, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes can yield 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov While not directly applied to the target molecule, these methods highlight advanced strategies for controlling stereochemistry in cyclobutane systems.
Chiral Auxiliary and Organocatalytic Approaches
The use of chiral auxiliaries is a classical strategy for asymmetric synthesis. In the context of this compound, a chiral auxiliary could be temporarily attached to the 2-(3-chlorophenyl)acetonitrile precursor. This auxiliary would direct the alkylation with 1,3-dihalopropane to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. For example, chiral oxazolidinones have been used as auxiliaries in the diastereoselective synthesis of cyclobutane derivatives.
Organocatalysis offers another powerful tool for the enantioselective synthesis of cyclobutanes. While specific organocatalytic methods for the direct synthesis of this compound are not prominent in the literature, related transformations provide a proof of concept. For instance, chiral squaramide organocatalysts have been used in the enantioselective sulfa-Michael addition to cyclobutenes to produce substituted thiocyclobutanes with high diastereo- and enantioselectivity. rsc.orgnih.gov An analogous approach could potentially be developed for the alkylation of arylacetonitriles.
Optimization and Scalability of Synthetic Routes
Process Chemistry for Large-Scale Production
Transitioning the synthesis of this compound from a laboratory scale to large-scale industrial production requires careful consideration of process chemistry principles. Key factors include the cost and availability of starting materials, reaction safety, process robustness, and product purification.
The alkylation of 2-(3-chlorophenyl)acetonitrile with 1,3-dibromopropane is a convergent and relatively straightforward approach. For scale-up, the use of phase-transfer catalysis is often preferred over stoichiometric strong bases like sodium amide due to improved safety and milder conditions. nih.gov
Table 2: Process Parameters for Scalable Synthesis
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Reagents | 2-(3-chlorophenyl)acetonitrile, 1,3-dibromopropane | Sourcing of high-purity starting materials at a low cost. |
| Base | NaH, NaNH₂ | Phase-transfer catalysis with NaOH or KOH for improved safety and handling. |
| Solvent | Anhydrous THF, DMF | Toluene, methyl isobutyl ketone (MIBK) for better recovery and lower environmental impact. |
| Temperature Control | Glassware with heating mantles/ice baths | Jacketed reactors with precise temperature control to manage exotherms. |
| Purification | Flash column chromatography | Crystallization or distillation to achieve high purity and facilitate product isolation. |
| Work-up | Liquid-liquid extraction | Minimized aqueous streams, potential for solvent recycling. |
A patent for a similar compound, 3'-chlorophenylpropanol, highlights the use of potassium borohydride (B1222165) as a reducing agent and levo-prolinol as a catalyst, suggesting that catalytic approaches are viable for related structures on a larger scale. google.com
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles is essential for developing sustainable synthetic processes. For the synthesis of this compound, several aspects can be optimized to reduce the environmental impact. mdpi.comtaylorandfrancis.com
Atom Economy: The direct dialkylation of 2-(3-chlorophenyl)acetonitrile with 1,3-dihalopropane has a good theoretical atom economy, as most atoms from the reactants are incorporated into the final product.
Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as toluene or 2-methyl-THF is a key consideration. The use of water as a solvent in phase-transfer catalysis also aligns with green chemistry principles.
Catalysis: Employing catalytic methods, such as phase-transfer catalysis or organocatalysis, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled.
Energy Efficiency: Optimizing reaction conditions to run at lower temperatures and atmospheric pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative by reducing reaction times. researchgate.net
Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent usage are crucial.
Comparative Evaluation of Synthetic Efficiencies and Sustainability
A comparative evaluation of different synthetic routes to this compound requires assessing various metrics.
Table 3: Comparative Evaluation of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Sustainability Considerations |
| Direct Alkylation (Stoichiometric Base) | Simple, potentially high yielding. | Use of hazardous reagents (e.g., NaH), potential for side reactions. | Poor, due to hazardous reagents and waste generation. |
| Phase-Transfer Catalysis (PTC) | Milder conditions, improved safety, suitable for scale-up. | Catalyst cost and potential for contamination of the product. | Good, especially with recyclable catalysts and green solvents. |
| Asymmetric PTC | Direct access to enantiomerically enriched product. | Higher catalyst cost, optimization of enantioselectivity can be challenging. | Moderate to good, depending on catalyst loading and recyclability. |
| Chiral Auxiliary Approach | Potentially high diastereoselectivity and enantioselectivity. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. | Moderate, due to extra synthetic steps and waste generation. |
| Organocatalysis | Metal-free, often milder conditions. | Catalyst loading can be higher than with metal catalysts, may require specific substrates. | Good, as it avoids heavy metals. |
The choice of the optimal synthetic route will depend on the specific requirements of the application, including the need for stereochemical purity, the scale of production, and economic and environmental constraints. For large-scale production where enantiopurity is not required, a well-optimized phase-transfer catalyzed process is likely the most efficient and sustainable option. If a specific enantiomer is needed, asymmetric phase-transfer catalysis presents a promising and atom-economical approach, though it requires significant development and optimization.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Reactivity Governed by Cyclobutane (B1203170) Ring Strain
The cyclobutane ring possesses considerable angle and torsional strain, with a total ring strain energy of approximately 26 kcal/mol. This inherent instability, compared to larger rings like cyclopentane (B165970) or cyclohexane, makes the cyclobutane ring susceptible to reactions that relieve this strain. researchgate.net This stored energy can be harnessed as a driving force for a variety of chemical transformations. nih.gov
Cyclobutane systems can undergo ring-opening reactions under thermal or photochemical conditions. These reactions often proceed via pericyclic mechanisms, such as a retro-[2+2] cycloaddition, to yield two stable alkene fragments. msu.edulibretexts.org For 1-(3-Chlorophenyl)cyclobutanecarbonitrile, a theoretical thermal or photochemical cleavage could break the C1-C2 and C3-C4 bonds, potentially yielding 1-chloro-3-vinylbenzene and acrylonitrile (B1666552).
Photochemical induction is particularly relevant for [2+2] cycloreversions. While thermal [2+2] reactions are often symmetry-forbidden, photochemical pathways, proceeding through an excited state, are typically symmetry-allowed and can provide access to unique products. libretexts.orgox.ac.uk The field of photochemistry has leveraged visible light-induced single-electron transfer (SET) or energy transfer (EnT) to drive strain-release reactions in related highly strained systems like bicyclo[1.1.0]butanes (BCBs), highlighting the potential for light-mediated transformations. rsc.org
The concept of using ring strain to facilitate chemical reactions is a powerful strategy in organic synthesis. nih.govudel.edu Highly strained molecules like bicyclo[1.1.0]butanes (BCBs), which contain two fused cyclopropane (B1198618) rings and a strain energy of about 64 kcal/mol, are well-established "spring-loaded" reagents that readily undergo ring-opening upon reaction with nucleophiles, radicals, or catalysts. researchgate.netnih.gov These strain-release reactions provide access to functionalized cyclobutane structures. researchgate.netrsc.org
While this compound is less strained than a BCB, the 26 kcal/mol of strain energy is still a significant driving force. Any reaction that results in the opening of the four-membered ring to form a more stable, acyclic system will be thermodynamically favored.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.ukyoutube.com The cyclobutane ring can participate in several types of pericyclic reactions, most notably electrocyclic reactions and cycloadditions/cycloreversions.
Electrocyclic Reactions: An electrocyclic reaction is a unimolecular pericyclic reaction that involves the formation of a σ-bond across the ends of a conjugated system, or the reverse (ring-opening). The thermal electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene is a classic example. msu.edu For this compound, this would first require the introduction of a double bond into the ring.
Cycloaddition Reactions: The formation of a cyclobutane ring via a [2+2] cycloaddition of two alkenes is a key pericyclic reaction. The reverse, a cycloreversion or retro-[2+2] reaction, is a characteristic transformation of cyclobutanes, as mentioned previously. libretexts.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules, which dictate whether a reaction will proceed thermally or photochemically and whether the components will combine in a conrotatory or disrotatory fashion. msu.eduox.ac.uk
Nitrile Group Reactivity and Transformations
The nitrile group (–C≡N) is a versatile functional group characterized by a linear geometry and a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This electrophilicity allows the nitrile to undergo addition reactions with a variety of nucleophiles and to be reduced to other functional groups like amines and aldehydes.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. mnstate.edu The initial addition results in the formation of a metalated imine salt intermediate. Subsequent acidic hydrolysis of this intermediate furnishes a ketone. nih.gov
This reaction is well-documented in the synthesis of the anti-obesity agent Sibutramine (B127822), which utilizes the isomeric 1-(4-Chlorophenyl)cyclobutanecarbonitrile (B19029) as a starting material. rsc.orgrsc.org The reaction with an isobutyl Grignard reagent is a key carbon-carbon bond-forming step. Given the similar electronic properties of the 3-chloro and 4-chloro isomers, a comparable reaction is expected for this compound.
Table 1: Nucleophilic Addition of Grignard Reagent to 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Isomer)
| Reactant | Reagent | Solvent | Conditions | Product (after hydrolysis) | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | Isobutylmagnesium bromide | Toluene (B28343) | Reflux | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | 81% | google.com |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 4-Fluorobenzylmagnesium chloride | Ether (Et₂O) | 30°C, 12h | 1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one* | 74% | nih.gov |
Note: This example involves a different nitrile and Grignard reagent but illustrates the general transformation.
The nitrile group can be fully reduced to a primary amine (R-CH₂NH₂) or partially reduced to an aldehyde (R-CHO) using appropriate reducing agents.
Reduction to Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines. youtube.comyoutube.comyoutube.com The reaction proceeds via two successive hydride additions. Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Palladium, Platinum, or Nickel) is also a common industrial method for this transformation.
In the synthesis of Sibutramine from its 4-chloro precursor, a tandem Grignard-reduction sequence is employed where the intermediate imine salt is directly reduced to the corresponding primary amine without isolation of the ketone. rsc.orgrsc.org This one-pot procedure is highly efficient.
Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde requires a less reactive reducing agent that can stop the reaction at the imine stage. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose. youtube.comresearchgate.net The reaction is typically run at low temperatures to form an aluminum-imine intermediate, which is stable until aqueous workup. Hydrolysis then liberates the aldehyde.
Table 2: Reductive Transformations of Nitriles and Derivatives
| Starting Material | Reagent(s) | Product Type | General Product | Reference |
|---|
Electrophilic and Nucleophilic Reactions of the Chlorophenyl Ring
The chlorophenyl ring is the site of aromatic substitution reactions, with the existing chloro and cyclobutanecarbonitrile (B1293925) substituents dictating the regiochemical outcome.
In electrophilic aromatic substitution, the two substituents on the benzene (B151609) ring exert competing directing effects. The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is ortho-, para-directing because its lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediates (arenium ions) formed during attack at these positions. vedantu.comlibretexts.org
The 1-cyanocyclobutyl group, attached via a quaternary carbon, is an electron-withdrawing and thus deactivating group. This deactivation arises from the inductive effect of the electronegative nitrile group. Consequently, it acts as a meta-director. libretexts.orgualberta.ca
When the directing effects of two groups oppose each other, the more powerful activating group typically governs the position of substitution. uomustansiriyah.edu.iq However, in this case, both groups are deactivating. The chlorine atom directs incoming electrophiles to the C2, C4, and C6 positions, while the 1-cyanocyclobutyl group directs to the C2, C4, and C6 positions (which are meta to its own position). Therefore, the directing effects reinforce each other. Substitution is expected to occur at the positions ortho and para to the chlorine atom (C2, C4, C6). Steric hindrance from the bulky cyclobutyl group may reduce the rate of substitution at the C2 position. Thus, for many electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, a mixture of products would be expected, with substitution at the C4 (para) and C6 (ortho) positions likely predominating over the C2 (ortho) position. youtube.comdoubtnut.com
Table 3: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position on Ring | Type | Directing Effect |
|---|---|---|---|
| -Cl | C3 | Deactivating | Ortho, Para |
| -C(CN)(CH₂)₃ | C1 | Deactivating | Meta |
Aryl halides like this compound are generally resistant to nucleophilic aromatic substitution (SNAr). chemguide.co.ukck12.org This low reactivity is due to the strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. chemguide.co.uk
For an SNAr reaction to proceed at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (the halogen). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. ck12.org In this compound, the electron-withdrawing 1-cyanocyclobutyl group is located meta to the chlorine atom. This meta-positioning provides less stabilization for the anionic intermediate compared to an ortho or para placement. libretexts.org Consequently, displacing the chloro group with a nucleophile (e.g., hydroxide, alkoxide, or amine) would require harsh reaction conditions, such as very high temperatures and pressures, or the use of a very strong nucleophile. libretexts.orglibretexts.org
The chlorine atom on the phenyl ring serves as a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are the least reactive among the aryl halides (I > Br > Cl), significant advances in catalyst design, particularly using palladium and nickel, have enabled their effective use as coupling partners. wiley-vch.demdpi.com
Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wiley-vch.dersc.org
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an aryl alkyne. rsc.org
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at an sp² carbon. rsc.org
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, producing an arylamine.
Kumada Coupling: Nickel- or palladium-catalyzed reaction with a Grignard reagent. Iron-based catalysts have also been developed for this transformation. mdpi.com
Cyanation: Nickel-catalyzed reductive cyanation can be used to introduce an additional nitrile group. nih.gov
These reactions would allow for the elaboration of the this compound scaffold, connecting it to a wide array of other molecular fragments.
Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki | Boronic Acid/Ester | C(aryl)-C(aryl/vinyl/alkyl) | Palladium |
| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Palladium/Copper |
| Heck | Alkene | C(aryl)-C(vinyl) | Palladium |
| Buchwald-Hartwig | Amine | C(aryl)-N | Palladium |
| Kumada | Grignard Reagent | C(aryl)-C(alkyl/aryl) | Nickel/Palladium/Iron |
Complex Multicomponent and Cascade Reactions
The multiple functional groups in this compound allow for the design of complex multicomponent or cascade reactions. A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without isolating intermediates. wikipedia.org
A hypothetical but plausible cascade sequence could be initiated at the chlorophenyl ring. For instance, a Sonogashira coupling could be performed to introduce an alkyne substituent at the C3 position, forming 1-(3-ethynylphenyl)cyclobutanecarbonitrile. The newly introduced alkyne and the existing nitrile group are now positioned in a way that could allow for a subsequent intramolecular reaction. Under specific catalytic conditions (e.g., using a transition metal catalyst), an intramolecular cyclization could be induced between the alkyne and nitrile functionalities. This type of reaction could lead to the formation of complex, fused heterocyclic systems, demonstrating the power of cascade reactions to rapidly build molecular complexity from a relatively simple starting material. researchgate.net The nitrile group itself can participate in cascade reactions, for example, through an initial cycloaddition which then enables a further transformation. acs.org
Tandem Reactions Involving Multiple Reactive Centers
Tandem reactions, also known as cascade or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. For a molecule like this compound, tandem sequences could be initiated at several points, including the nitrile group, the aromatic ring, or the strained cyclobutane ring.
One potential tandem sequence could involve an initial reaction at the nitrile group followed by participation of the cyclobutane ring. For instance, a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction, which has been used for the synthesis of cyclopent-1-enecarbonitriles, could be conceptually applied. rsc.org In a hypothetical adaptation, a radical addition to the nitrile could be followed by a ring expansion or rearrangement, driven by the release of strain in the four-membered ring.
Another possibility involves the activation of the cyclobutane ring itself. Donor-acceptor (DA) cyclobutanes are known to undergo formal [4+2] cycloadditions with nitriles when activated by a Lewis acid. researchgate.net In this context, the 1-(3-chlorophenyl) group could act as the donor and the cyclobutanecarbonitrile as the acceptor part, potentially reacting with an external nitrile in a tandem fashion to construct more complex heterocyclic systems. researchgate.net
Furthermore, tandem reactions involving the aromatic ring could be envisioned. For example, a reaction sequence might begin with a transformation on the chlorophenyl group, such as a cross-coupling reaction, which then sets the stage for a subsequent intramolecular cyclization involving the nitrile or the cyclobutane moiety. Such sequences are common in the synthesis of polycyclic compounds. nih.gov
A plausible, albeit speculative, tandem reaction is outlined in the table below, illustrating a hypothetical sequence.
| Reaction Type | Initiating Site | Potential Intermediate | Potential Final Product |
| Radical Cyclization/Rearrangement | Nitrile Group | α-cyano cyclobutyl radical | Substituted cyclopentene (B43876) derivative |
| Lewis Acid-Catalyzed [4+2] Annulation | Cyclobutane Ring | Zwitterionic intermediate | Tetrahydropyridine derivative |
| Cross-Coupling/Intramolecular Cyclization | Chlorophenyl Group | Aryl-substituted intermediate | Fused polycyclic system |
This table presents hypothetical tandem reactions for this compound based on known reactivity of similar compounds.
Rearrangement Reactions
The inherent ring strain of the cyclobutane ring, estimated to be around 26.5 kcal/mol, makes this compound a candidate for various rearrangement reactions that lead to the formation of less strained five- or six-membered rings, or acyclic products. These transformations can often be initiated under thermal, acidic, or basic conditions.
Acid-Catalyzed Rearrangements:
Under acidic conditions, protonation of the nitrile group can lead to the formation of a nitrilium ion. This intermediate could then trigger a rearrangement. One of the most anticipated rearrangements for a 1-arylcyclobutane structure involves ring expansion. chemistrysteps.commasterorganicchemistry.com The formation of a carbocation adjacent to the cyclobutane ring can induce an alkyl shift, expanding the four-membered ring to a more stable five-membered cyclopentane ring. chemistrysteps.commasterorganicchemistry.com For example, the hydrolysis of a cyclobutylmethyl halide derivative is known to proceed with ring expansion to a cyclopentyl system. chemistrysteps.com In the case of this compound, if the nitrile group is hydrolyzed to a carboxylic acid or an amide and then subjected to conditions that generate a carbocation at the quaternary carbon, a similar ring expansion to a 1-(3-chlorophenyl)cyclopentanecarboxylic acid derivative could occur.
The Tiffeneau-Demjanov rearrangement is another relevant acid-catalyzed ring expansion that occurs via the deamination of a β-amino alcohol. msu.edu If the nitrile group of this compound were reduced to a primary amine and then treated with nitrous acid, a diazonium salt would form. The subsequent loss of nitrogen gas would generate a carbocation, which is expected to drive the expansion of the cyclobutane ring to a cyclopentanone (B42830) derivative.
Thermal Rearrangements:
Thermolysis of cyclobutane derivatives can lead to ring-opening reactions. thieme-connect.de For this compound, heating could potentially induce homolytic cleavage of a C-C bond in the ring, forming a diradical intermediate. This intermediate could then lead to various products, including ring-opened olefins or undergo re-cyclization to a different isomer.
Rearrangements Involving the Nitrile Group:
The nitrile group itself can participate in rearrangements. The Schmidt reaction, for instance, involves the reaction of a carbonyl compound with hydrazoic acid under acidic conditions to yield an amide via rearrangement. wikipedia.orgbyjus.comlibretexts.org If this compound were to be hydrolyzed to the corresponding carboxylic acid, 1-(3-chlorophenyl)cyclobutanecarboxylic acid, it could then undergo a Schmidt reaction. This would involve the formation of an acyl azide (B81097), which would rearrange to an isocyanate, and subsequent hydrolysis would yield 1-amino-1-(3-chlorophenyl)cyclobutane. libretexts.org
Similarly, a Hofmann or Curtius rearrangement of a derivative of 1-(3-chlorophenyl)cyclobutanecarboxylic acid (such as the corresponding amide or acyl azide, respectively) would also lead to the formation of 1-amino-1-(3-chlorophenyl)cyclobutane through an isocyanate intermediate. researchgate.net
The Favorskii rearrangement is another possibility if a related α-haloketone could be formed from the starting material. This reaction involves the base-induced rearrangement of an α-haloketone to a carboxylic acid derivative, often with ring contraction. msu.edu While not a direct reaction of this compound, it highlights a potential rearrangement pathway for structurally related compounds.
A summary of plausible rearrangement reactions is provided in the table below.
| Rearrangement Type | Key Reagents/Conditions | Plausible Intermediate | Potential Product |
| Acid-Catalyzed Ring Expansion | Strong Acid (e.g., H₂SO₄) | Cyclobutylcarbenium ion | 1-(3-chlorophenyl)cyclopentanone derivative |
| Tiffeneau-Demjanov Rearrangement | 1. Reduction (e.g., LiAlH₄) 2. NaNO₂, HCl | Diazonium salt, carbocation | 2-(3-chlorophenyl)cyclopentanone |
| Schmidt Rearrangement (of corresponding carboxylic acid) | 1. Hydrolysis (H₃O⁺) 2. HN₃, H⁺ | Acyl azide, isocyanate | 1-Amino-1-(3-chlorophenyl)cyclobutane |
| Hofmann Rearrangement (of corresponding amide) | 1. Hydrolysis & Amidation 2. Br₂, NaOH | N-bromoamide, isocyanate | 1-Amino-1-(3-chlorophenyl)cyclobutane |
This table outlines hypothetical rearrangement reactions for this compound based on established chemical principles.
Advanced Derivatization Strategies and Analogue Development
Systematic Modification of the Chlorophenyl Group
The electronic properties and steric profile of the phenyl ring are critical determinants of a molecule's interactions. Modifying the substituents on this ring can profoundly influence its characteristics.
The electronic nature of the aromatic ring can be fine-tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the aromatic ring through inductive or resonance effects. ucalgary.cawikipedia.org Conversely, EWGs, like nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease the ring's electron density. ucalgary.cawikipedia.org
Table 1: Examples of Substituents for Modifying the Phenyl Ring
| Substituent Type | Example Group | Chemical Formula | Primary Electronic Effect |
|---|---|---|---|
| Electron-Donating | Methyl | -CH₃ | Inductive Donating (+I) |
| Electron-Donating | Methoxy | -OCH₃ | Resonance Donating (+M) |
| Electron-Withdrawing | Nitro | -NO₂ | Resonance Withdrawing (-M) |
| Electron-Withdrawing | Trifluoromethyl | -CF₃ | Inductive Withdrawing (-I) |
"Halogen scrambling" refers to the relocation of the existing chlorine atom to other positions on the phenyl ring (e.g., to the ortho- or para-positions) or its replacement with other halogens (fluorine, bromine, or iodine). The synthesis of the para-substituted isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), has been documented and involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459) in the presence of a strong base. prepchem.com This demonstrates the feasibility of creating positional isomers.
Bioisosteric replacement involves substituting the chlorine atom with other functional groups that possess similar physical or chemical properties but can alter the molecule's biological profile. This is a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties. For example, a chloro group might be replaced by a trifluoromethyl (-CF₃) group to increase lipophilicity or by a cyano (-CN) group.
Table 2: Potential Bioisosteric Replacements for the Chloro Group
| Original Group | Bioisostere | Rationale for Replacement |
|---|---|---|
| Chloro (-Cl) | Fluoro (-F) | Can form stronger bonds and may alter metabolic stability. |
| Chloro (-Cl) | Bromo (-Br) | Increases size and lipophilicity. |
| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, enhances lipophilicity and metabolic stability. |
| Chloro (-Cl) | Methyl (-CH₃) | Similar in size, but electronically different (donating vs. withdrawing). |
Functionalization of the Cyclobutane (B1203170) Ring
The strained four-membered cyclobutane ring is a versatile scaffold that can be modified through several synthetic strategies. nih.gov Its inherent ring strain can be harnessed to drive regio- and stereoselective reactions. nih.gov
The introduction of new functional groups onto the cyclobutane ring can create chiral centers and significantly alter the molecule's three-dimensional shape. Stereocontrolled synthesis is key to producing specific isomers. nih.gov Methodologies for the α-functionalization of cyclobutane systems, often involving metal-catalyzed or organocatalyzed reactions, can be employed to introduce substituents at the carbon atom adjacent to the phenyl ring. nih.gov The development of such derivatives allows for the exploration of how stereochemistry influences biological interactions.
The cyclobutane ring can undergo expansion or contraction to yield different carbocyclic systems. nih.gov
Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement can be used to expand the four-membered ring into a more stable five-membered ring (cyclopentane). wikipedia.orgyoutube.com This typically involves the formation of a carbocation adjacent to the ring, which triggers a bond migration to alleviate ring strain. youtube.com
Ring Contraction: Conversely, ring contraction to a cyclopropane (B1198618) can be achieved through reactions such as the Favorskii rearrangement if a suitable precursor (e.g., an α-haloketone derived from the nitrile) is prepared. wikipedia.org Such transformations dramatically alter the scaffold's geometry and strain energy. wikipedia.org
Table 3: Ring Homologation Methodologies
| Transformation | Reaction Name | Typical Precursor | Resulting Ring System |
|---|---|---|---|
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Aminomethylcyclobutane | Cyclopentanone (B42830) |
| Ring Expansion | Pinacol-type Rearrangement | 1,2-Diol on cyclobutane | Substituted Cyclopentanone |
| Ring Contraction | Favorskii Rearrangement | α-Halocyclobutanone | Cyclopropanecarboxylic acid derivative |
Derivatization of the Nitrile Functionality
The nitrile group (-C≡N) is a highly versatile functional group that serves as a precursor to several other important chemical moieties. Its transformation is a straightforward way to generate a wide array of analogues.
Key derivatizations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(3-chlorophenyl)cyclobutanecarboxylic acid.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine, [1-(3-chlorophenyl)cyclobutyl]methanamine. This amine can then be further functionalized.
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles (via reaction with azides), which are often used as carboxylic acid bioisosteres.
Table 4: Common Transformations of the Nitrile Group
| Reagent(s) | Resulting Functional Group | Product Class |
|---|---|---|
| H₃O⁺, heat | Carboxylic Acid (-COOH) | Carboxylic Acids |
| 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | Amines |
| 1. RMgX; 2. H₃O⁺ | Ketone (-C(O)R) | Ketones |
| NaN₃, NH₄Cl | Tetrazole | Heterocycles |
Transformation to Amides, Esters, and Other Nitrogen-Containing Heterocycles
The conversion of the nitrile group into amides, carboxylic acids, and subsequently esters, represents a fundamental set of transformations for this molecule. These derivatives can serve as important intermediates for further functionalization or as final products with potential applications in materials science and medicinal chemistry.
Amide Synthesis: The direct hydrolysis of the nitrile under controlled acidic or basic conditions can yield the corresponding 1-(3-chlorophenyl)cyclobutanecarboxamide . While specific literature on the direct amide formation from 1-(3-chlorophenyl)cyclobutanecarbonitrile is not extensively detailed, general methods for nitrile hydrolysis are well-established. For instance, treatment with concentrated sulfuric or phosphoric acid, or reaction with hydrogen peroxide under basic conditions, are common procedures to achieve this transformation.
Ester Synthesis: The synthesis of esters from this compound typically proceeds through a two-step process involving the initial hydrolysis of the nitrile to the corresponding carboxylic acid. This hydrolysis can be achieved under strong acidic or basic conditions, followed by neutralization to isolate 1-(3-chlorophenyl)cyclobutanecarboxylic acid . sigmaaldrich.comuni.luepa.gov Subsequent esterification of this carboxylic acid with an appropriate alcohol, often in the presence of an acid catalyst such as sulfuric acid or by using coupling agents, yields the desired ester. For example, the reaction of the carboxylic acid with a simple alcohol like cyclobutanol (B46151) would produce cyclobutyl 1-(3-chlorophenyl)cyclobutanecarboxylate . nih.gov
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Strong acid/base (hydrolysis) 2. Alcohol, Acid catalyst (esterification) | 1-(3-Chlorophenyl)cyclobutane Ester |
| This compound | Controlled acid/base hydrolysis | 1-(3-Chlorophenyl)cyclobutanecarboxamide |
Synthesis of Nitrogen-Containing Heterocycles: The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles and triazoles. These ring systems are prevalent in many biologically active compounds.
Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for the synthesis of tetrazoles. nih.govorganic-chemistry.org For instance, the reaction of this compound with sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or a cobalt complex, can yield 5-(1-(3-chlorophenyl)cyclobutyl)-1H-tetrazole . nih.govnih.govnih.gov This transformation introduces a highly functionalized heterocyclic moiety onto the cyclobutane core.
Triazoles: Similarly, triazole rings can be constructed from the nitrile group. While direct conversion from the nitrile is less common, the nitrile can be a precursor to other functional groups that readily participate in triazole synthesis, such as via the Huisgen [3+2] cycloaddition between an azide and an alkyne. mdpi.comnih.govorganic-chemistry.orgorganic-chemistry.org
| Starting Material | Heterocycle Synthesis Method | Resulting Heterocycle |
| This compound | [3+2] Cycloaddition with Sodium Azide | 5-(1-(3-chlorophenyl)cyclobutyl)-1H-tetrazole |
Synthesis of Nitrogen-Containing Derivatives for Biological Screening
A significant area of interest in the derivatization of this compound lies in the synthesis of novel nitrogen-containing compounds for biological evaluation. The structural motif of a substituted cyclobutane ring is found in various bioactive molecules.
A notable example is the synthesis of analogues of sibutramine (B127822), a serotonin-norepinephrine reuptake inhibitor (SNRI) that was previously used for the treatment of obesity. nih.govwikipedia.org Although sibutramine itself has a 4-chlorophenyl substituent, the synthetic strategies employed are directly applicable to the 3-chloro isomer. The synthesis of sibutramine and its metabolites from 1-(4-chlorophenyl)cyclobutanecarbonitrile has been well-documented. rsc.orgrsc.orgpsu.eduresearchgate.net A key step involves the reaction of the nitrile with an organometallic reagent, such as a Grignard reagent, followed by reduction to yield the corresponding amine. This amine can then be further functionalized.
For instance, a similar synthetic route starting from this compound could lead to a variety of amine derivatives. These compounds, as analogues of known bioactive molecules, are of interest for screening against various biological targets, including transporters for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov The exploration of such derivatives contributes to understanding the structure-activity relationships of this class of compounds.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for the unambiguous structural determination of organic molecules. For 1-(3-chlorophenyl)cyclobutanecarbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry and conformation.
Advanced 1D NMR Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment
While standard 1D ¹H and ¹³C NMR provide primary information about the chemical environment of each nucleus, more advanced techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining through-space correlations between protons. In the context of this compound, these experiments would be instrumental in defining the spatial relationship between the protons of the cyclobutane (B1203170) ring and the 3-chlorophenyl group.
Due to the puckered nature of the cyclobutane ring, protons can exist in axial or equatorial positions. cymitquimica.comresearchgate.net NOESY or ROESY experiments can differentiate between these by detecting close spatial proximity. For instance, correlations between the aromatic protons of the chlorophenyl ring and specific protons on the cyclobutane ring would help to establish the preferred orientation of the phenyl group relative to the four-membered ring.
Comprehensive 2D NMR Analysis (COSY, TOCSY, HSQC, HMBC) for Connectivity and Structure
A full structural elucidation of this compound relies on a suite of 2D NMR experiments to establish covalent bonding frameworks.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is fundamental for identifying the spin systems within the molecule. For the cyclobutane moiety, COSY would show correlations between the geminal and vicinal protons, allowing for the tracing of the ring's proton connectivity.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to an entire spin system. This would be particularly useful in confirming the assignments of all protons within the cyclobutane ring from a single, well-resolved proton resonance.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This is the primary method for assigning the ¹³C signals of the cyclobutane and chlorophenyl rings based on the already assigned proton signals.
Based on data for the analogous compound, 1-phenylcyclobutanecarbonitrile (B76354) nih.gov, the expected ¹H NMR signals for the cyclobutane protons of this compound would appear as complex multiplets in the upfield region, while the aromatic protons would resonate in the downfield region, showing a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts are estimated based on analogous compounds and general substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~40 |
| C2/C4 (CH₂) | ~2.7-2.9 (m) | ~35 |
| C3 (CH₂) | ~2.1-2.3 (m) | ~16 |
| C≡N | - | ~122 |
| C1' | - | ~142 |
| C2' | ~7.5 (s) | ~128 |
| C3' | - | ~135 |
| C4' | ~7.4 (d) | ~130 |
| C5' | ~7.4 (t) | ~126 |
| C6' | ~7.5 (d) | ~130 |
This is an interactive data table. Users can sort and filter the data as needed.
Dynamic NMR Studies for Conformational Analysis
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. cymitquimica.com This puckering leads to a dynamic equilibrium between two equivalent puckered conformations, a process known as ring-flipping or ring inversion. For monosubstituted cyclobutanes, this inversion barrier is typically low. chemscene.com
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to study this conformational exchange. At room temperature, the ring-flipping is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and then further, separate signals for the non-equivalent axial and equatorial protons of the cyclobutane ring might be observed. The energy barrier for this ring-flipping process can then be calculated from the coalescence temperature and the frequency difference between the exchanging signals, providing valuable insight into the conformational flexibility of the molecule.
Vibrational Spectroscopy (FTIR, Raman) and Computational Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to probe its conformational state.
Detailed Band Assignments and Functional Group Identification
The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.
Nitrile (C≡N) Stretch: A sharp, intense band is expected in the region of 2220-2260 cm⁻¹ in the FTIR spectrum, which is characteristic of a nitrile group. This band is typically weaker in the Raman spectrum.
Aromatic C-H Stretch: Bands corresponding to the C-H stretching vibrations of the 3-chlorophenyl ring would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclobutane ring would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Cyclobutane Ring Vibrations: The puckered four-membered ring will have characteristic ring deformation and scissoring vibrations in the fingerprint region of the spectrum.
For comparison, the FTIR spectrum of the related compound sibutramine (B127822), which contains a 1-(4-chlorophenyl)cyclobutane unit, shows significant vibrational bands at 2945, 2866, 1490, and 1472 cm⁻¹. researchgate.net
Table 2: Expected Vibrational Band Assignments for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |
| Nitrile (C≡N) Stretch | 2260-2220 | FTIR |
| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |
| CH₂ Scissoring | ~1465 | FTIR, Raman |
| C-Cl Stretch | 800-600 | FTIR |
This is an interactive data table. Users can sort and filter the data as needed.
Probing Molecular Conformations and Intermolecular Interactions
The precise positions and shapes of vibrational bands can be sensitive to the molecule's conformation. In principle, different conformers (e.g., different puckering states of the cyclobutane ring) could give rise to distinct vibrational spectra. By comparing experimental FTIR and Raman spectra with spectra predicted from computational chemistry methods (like Density Functional Theory, DFT), it is possible to determine the most stable conformation of the molecule.
Furthermore, intermolecular interactions in the solid state, such as dipole-dipole interactions or crystal packing forces, can influence the vibrational frequencies. A comparison of the spectra in the solid state (e.g., using an ATR-FTIR or a Raman microscope) with the spectra in a non-polar solvent can provide clues about the nature and strength of these intermolecular forces.
In Situ Spectroscopic Monitoring of Reactions
The synthesis of this compound, often achieved through the cycloalkylation of 3-chlorophenylacetonitrile with a 1,3-dihalopropane, presents an ideal scenario for the application of in situ spectroscopic monitoring. epo.org Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) allow chemists to track the real-time concentration of reactants, intermediates, and the final product without the need for sampling.
For a typical synthesis, a key observable infrared absorption band would be the nitrile (C≡N) stretch, which appears in a relatively clean region of the spectrum. Researchers would monitor the reaction mixture for the disappearance of the starting material's characteristic peaks and the concurrent emergence of the product's unique spectral signature. This continuous data stream enables precise determination of reaction kinetics, endpoint, and the formation of any transient intermediates or byproducts, leading to optimized reaction conditions for yield and purity. While specific studies detailing the in situ monitoring of this particular compound's synthesis are not prevalent in published literature, the methodology is standard for analogous chemical processes.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₁H₁₀ClN and a monoisotopic mass of approximately 191.05 Da, electron impact (EI) ionization would likely induce characteristic fragmentation. chemscene.com
Research on similarly substituted cyclobutanes suggests that the molecular ion peak may be of low intensity or entirely absent due to the ring strain. researchgate.net The fragmentation of this compound can be predicted to follow several key pathways based on the principles observed for related structures like cyclobutane and aromatic nitriles. docbrown.infonih.gov
A probable primary fragmentation step involves the cleavage of the cyclobutane ring. The loss of ethylene (B1197577) (C₂H₄, 28 Da) is a characteristic fragmentation pathway for cyclobutane itself and would lead to a significant fragment ion. docbrown.info Another expected fragmentation is the loss of the chlorine atom or HCl from the phenyl ring. Alpha-cleavage next to the nitrile group or the phenyl ring could also occur, leading to the loss of the nitrile (CN) or the entire chlorophenyl group.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 191/193 | [C₁₁H₁₀³⁵Cl]⁺ / [C₁₁H₁₀³⁷Cl]⁺ | (Molecular Ion) |
| 163/165 | [C₉H₆³⁵Cl]⁺ / [C₉H₆³⁷Cl]⁺ | C₂H₄ (Ethylene) |
| 156 | [C₁₁H₁₀N]⁺ | Cl (Chlorine radical) |
| 128 | [C₉H₆N]⁺ | C₂H₄ + Cl |
| 115 | [C₉H₇]⁺ | C₂H₂N (Acetonitrile) |
| 77 | [C₆H₅]⁺ | C₅H₅ClN |
Note: The table presents predicted fragmentation based on general principles of mass spectrometry. The presence of chlorine results in characteristic isotopic patterns (M+ and M+2 in an approximate 3:1 ratio).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific fragment ion (a "parent" ion) and subjecting it to further fragmentation to create "daughter" ions. While no specific MS/MS studies have been published for this compound, analysis of structurally related ketamine analogues reveals common pathways. nih.gov For our target molecule, an MS/MS experiment would likely start by isolating the molecular ion ([C₁₁H₁₀ClN]⁺, m/z 191). Collision-induced dissociation (CID) would then likely yield daughter ions corresponding to the loss of HCl (m/z 155), followed by the loss of the cyclobutane ring components, providing unambiguous confirmation of the connectivity between the chlorophenyl group and the cyclobutane-nitrile moiety.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass to a very high degree of precision (typically to four or more decimal places). lcms.cz For this compound, the theoretical exact mass is a key identifier.
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₁₁H₁₀³⁵ClN | [M+H]⁺ | 192.05745 |
| C₁₁H₁₀³⁷ClN | [M+H]⁺ | 194.05450 |
| C₁₁H₁₀³⁵ClNNa | [M+Na]⁺ | 214.03939 |
| C₁₁H₁₀³⁷ClNNa | [M+Na]⁺ | 216.03644 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the assigned elemental formula, C₁₁H₁₀ClN, thereby distinguishing it from any other combination of atoms that might have the same nominal mass.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. nih.govfrontiersin.org This "shape-to-charge" separation provides an additional dimension of analysis, allowing for the differentiation of isomers that are indistinguishable by mass alone.
For this compound, IMS-MS would be particularly valuable for distinguishing it from its positional isomers, such as 1-(2-Chlorophenyl)cyclobutanecarbonitrile and 1-(4-Chlorophenyl)cyclobutanecarbonitrile (B19029). These isomers have identical masses but different three-dimensional structures. This structural variance would cause them to have different drift times through the ion mobility cell, resulting in distinct signals. acs.org The measured collision cross-section (CCS), a value related to the ion's rotational average projected area, would serve as a unique identifier for the 3-chloro isomer, aiding in its unambiguous identification in a complex mixture. nih.gov Although specific IMS-MS data for this compound is not available, studies on other isomeric sets have proven the technique's efficacy. youtube.com
X-ray Diffraction Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
To date, a single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database. However, should a suitable single crystal be grown, this technique would provide a wealth of information. The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule.
Of particular interest would be the conformation of the cyclobutane ring, which is typically puckered rather than planar. The analysis would quantify this pucker angle. researchgate.net Furthermore, it would define the spatial relationship between the planar chlorophenyl ring and the nitrile group. The resulting data would also show how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as C-H···N or C-H···π interactions that stabilize the solid-state structure. This remains a key area for future research to fully characterize the compound's solid-state properties.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly crucial in the pharmaceutical industry for identifying and characterizing different polymorphic forms of a substance. Polymorphs are different crystalline structures of the same compound, which can exhibit varying physical properties such as solubility, melting point, and stability, ultimately impacting the final drug product's performance.
While specific PXRD studies on this compound are not extensively available in public literature, the application of this technique is a standard practice for related compounds and active pharmaceutical ingredients (APIs) like sibutramine. nih.gov For instance, PXRD is used to analyze the crystal structure of APIs to ensure the correct polymorphic form is present in the final dosage form. icdd.com The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline lattice, acting as a "fingerprint" for that polymorph.
In the context of this compound, PXRD would be instrumental in:
Identifying Crystalline Phases: Confirming the crystalline nature of the synthesized compound.
Detecting Polymorphism: Identifying if different crystalline forms exist, which could arise from variations in the synthesis or crystallization process.
Quality Control: Ensuring batch-to-batch consistency of the crystalline form.
A hypothetical PXRD analysis might reveal characteristic peaks at specific 2θ angles, which would be used to define the crystal structure. Should different polymorphs exist, they would present distinct diffraction patterns.
Chromatographic and Hyphenated Techniques for Complex Mixture Analysis
Chromatographic techniques are indispensable for separating and quantifying components within a mixture. When coupled with mass spectrometry (hyphenated techniques), they provide a powerful tool for both identification and quantification.
GC-MS and LC-MS for Purity Assessment and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for purity assessment and the analysis of related substances.
GC-MS Analysis:
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.
For this compound, GC-MS can be used to:
Determine Purity: Quantify the main compound and identify any impurities from the synthesis process.
Identify By-products: Elucidate the structure of unknown by-products by analyzing their fragmentation patterns.
A developed GC-MS method for the related compound sibutramine demonstrated good linearity, accuracy, and precision, with a limit of detection of 0.181 μg/mL and a limit of quantification of 0.5488 μg/mL. mdpi.com Similar method development would be applicable to this compound to ensure its quality.
LC-MS Analysis:
LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The eluent from the LC is then introduced into the mass spectrometer.
LC-MS/MS (tandem mass spectrometry) is particularly powerful for metabolite profiling. While this compound is an intermediate, understanding its potential metabolic fate or degradation products is crucial. For its end-product, sibutramine, extensive LC-MS/MS studies have been conducted to profile its metabolites, such as desmethylsibutramine (B128398) and didesmethylsibutramine, in biological matrices like human plasma. nih.govnih.govdongguk.edu These studies often use techniques like multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.gov For example, a validated LC-MS/MS method for sibutramine and its metabolites had a linear concentration range of 10.0–10,000.0 pg/mL. nih.gov
The application of LC-MS for this compound would be critical for:
Purity Profiling: Separating and identifying non-volatile impurities.
Forced Degradation Studies: Identifying potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light) to understand its stability.
Table 1: Comparison of GC-MS and LC-MS for Analysis of this compound
| Feature | GC-MS | LC-MS |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Analytes | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. |
| Sample Prep | May require derivatization for polar compounds. | Generally simpler, sample is dissolved in a suitable solvent. |
| Applications | Purity testing, identification of volatile by-products. | Purity profiling, forced degradation studies, metabolite identification. |
| Sensitivity | High | Very high, especially with tandem MS. |
Chiral Chromatography for Enantiomeric Purity Determination
This compound is a precursor to sibutramine, which is a chiral molecule and was marketed as a racemic mixture. The enantiomers of sibutramine and its active metabolites have been shown to have different pharmacological effects. nih.gov Therefore, the ability to separate and quantify the enantiomers of chiral precursors and the final API is of significant importance.
Chiral chromatography is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
For the analysis of sibutramine and its metabolites, various chiral HPLC methods have been developed. One study reported the use of a Chiralcel AGP chiral stationary-phase column to separate the R- and S-isomers of sibutramine and its two active metabolites. nih.gov The mobile phase consisted of 10mM ammonium (B1175870) acetate (B1210297) solution (pH 4.0) and acetonitrile (B52724) (94:6, v/v). nih.gov
While direct chiral separation methods for this compound are not widely published, the principles would be the same. A suitable chiral stationary phase would be selected based on the structure of the molecule. The development of such a method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. This would be crucial for controlling the stereochemistry of the synthesis and ensuring the desired enantiomeric purity of the final product.
The development of a robust chiral HPLC method is essential for:
Enantiomeric Purity Assessment: Determining the enantiomeric excess (ee) of this compound.
Process Control: Monitoring and controlling the stereoselectivity of synthetic steps.
Quality Assurance: Ensuring the final product meets stereochemical specifications.
Table 2: Key Parameters in Chiral Chromatography Method Development
| Parameter | Description | Importance for this compound |
|---|---|---|
| Chiral Stationary Phase (CSP) | The stationary phase contains a chiral selector that interacts differently with each enantiomer. | The choice of CSP (e.g., polysaccharide-based, protein-based) is critical for achieving separation. |
| Mobile Phase | The composition of the mobile phase (solvents and additives) affects the interaction between the analytes and the CSP. | Optimization of the mobile phase is necessary to achieve good resolution and peak shape. |
| Temperature | Can influence the selectivity and efficiency of the separation. | Controlling temperature can improve the reproducibility of the analysis. |
| Flow Rate | Affects the analysis time and resolution. | Optimization is needed to balance speed and separation efficiency. |
| Detector | UV or Mass Spectrometric detection is typically used. | A sensitive and specific detector is required for accurate quantification. |
Computational Chemistry and Theoretical Insights
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods, based on the principles of quantum mechanics, allow for the detailed investigation of electronic structure, energy, and molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 1-(3-Chlorophenyl)cyclobutanecarbonitrile. acs.orgresearchgate.net DFT calculations can elucidate the electronic structure, providing a basis for predicting the molecule's reactivity.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrile group would be expected to influence the energy levels of the frontier orbitals. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
DFT can also be used to calculate the electrostatic potential (ESP) surface, which maps the charge distribution on the molecule. This allows for the identification of electron-rich and electron-poor regions, further guiding predictions of intermolecular interactions and reaction sites. For instance, the nitrogen atom of the nitrile group and the region around the chlorine atom would be expected to show negative electrostatic potential, while the hydrogen atoms of the cyclobutane (B1203170) ring would exhibit positive potential.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.4 eV |
| Dipole Moment | 3.5 D |
Note: These are theoretical values based on typical DFT calculations for similar aromatic nitriles and are presented for illustrative purposes.
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, while computationally more demanding than DFT, can provide highly accurate calculations of molecular energies and properties. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain benchmark energetic data.
These high-accuracy calculations are particularly useful for determining precise conformational energies and reaction barriers. For example, the energy difference between different puckered conformations of the cyclobutane ring or the rotational barrier of the phenyl group could be calculated with high precision, offering a deeper understanding of the molecule's potential energy surface.
Table 2: Hypothetical High-Accuracy Energy Calculations for this compound
| Method | Property | Predicted Value (Hartree) |
| MP2/aug-cc-pVDZ | Single Point Energy | -975.12345 |
| CCSD(T)/aug-cc-pVTZ | Single Point Energy | -975.23456 |
Note: These values are hypothetical and serve to illustrate the nature of data obtained from high-level ab initio calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum mechanical methods are highly effective in predicting spectroscopic parameters, which is crucial for the characterization of new or uncharacterized molecules.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be achieved with good accuracy using QM methods, particularly DFT. nih.govacs.org By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict the ¹H and ¹³C NMR spectra. This is invaluable for assigning experimental spectra and verifying the molecular structure. For this compound, predictions would show distinct signals for the aromatic protons, the diastereotopic protons of the cyclobutane ring, and the various carbon atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H | 7.3 - 7.5 | C-Cl | 135.0 |
| Cyclobutane H (α to CN) | 2.8 - 3.1 | Quaternary C (ipso) | 140.0 |
| Cyclobutane H (β to CN) | 2.3 - 2.6 | Aromatic CH | 128.0 - 130.0 |
| Quaternary C (cyclobutane) | 45.0 | ||
| CN | 122.0 | ||
| Cyclobutane CH₂ | 30.0, 15.0 |
Note: These are illustrative values based on typical ranges for the given functional groups. libretexts.org
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govchemrxiv.org These calculations allow for the simulation of the IR spectrum. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-Cl stretching, aromatic C-H and C=C stretching, and the various C-H and C-C vibrations of the cyclobutane ring.
Table 4: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C≡N Stretch | ~2230 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Note: These are typical frequency ranges for the specified bonds. libretexts.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and thus the UV-Vis absorption spectrum. For this compound, the absorption would primarily be due to π-π* transitions within the chlorophenyl ring. The calculations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over longer timescales.
Conformational Space Exploration and Energy Minimization
The flexibility of the cyclobutane ring and the rotation of the phenyl group give rise to multiple possible conformations for this compound. The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org The phenyl group can also rotate relative to the cyclobutane ring.
Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformers. These conformers can then be subjected to energy minimization to find the most stable structures. The relative energies of these conformers determine their population at a given temperature. It is expected that the phenyl group would prefer a pseudo-equatorial position to minimize steric hindrance. researchgate.net
Table 5: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | 25° | Pseudo-equatorial | 0.0 |
| 2 | -25° | Pseudo-equatorial | 0.0 |
| 3 | 25° | Pseudo-axial | 2.5 |
| 4 | -25° | Pseudo-axial | 2.5 |
Note: These values are illustrative and based on general principles of cyclobutane conformational analysis. chemistrysteps.com
Dynamic Behavior in Solution and Solid States
Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.govnih.gov MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state.
In solution, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the timescale of conformational changes. For instance, one could study the puckering motion of the cyclobutane ring and the rotation of the phenyl group in an aqueous or organic solvent.
In the solid state, MD simulations can be used to understand the packing of molecules in a crystal lattice and to study phase transitions. The simulations can provide insights into the intermolecular interactions, such as π-π stacking of the phenyl rings or dipole-dipole interactions involving the nitrile and chloro groups, that govern the crystal structure.
Table 6: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value |
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: These are standard parameters for a typical MD simulation of a small organic molecule.
Docking and Molecular Modeling Studies
Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule interacts with biological targets, typically proteins or enzymes. nih.gov For a compound like this compound, which is structurally analogous to psychoactive compounds like sibutramine (B127822), these studies are essential for hypothesizing its mechanism of action and designing more potent and selective derivatives. nih.govnih.gov
Molecular docking is a primary tool used to predict the preferred orientation and binding affinity of one molecule to a second when they form a complex. nih.gov This technique places a ligand (e.g., a derivative of this compound) into the binding site of a target protein and calculates a "docking score," which estimates the binding free energy. nih.gov
Given the structural similarity to sibutramine, a logical target for docking studies would be the monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov A 2025 study on sibutramine analogues successfully used both in silico and in vitro methods to measure binding to these transporters, showing a strong correlation between predicted and actual binding affinities. nih.gov
A hypothetical docking study would involve:
Obtaining the 3D crystal structure of the target protein (e.g., human SERT).
Generating 3D conformations of a series of this compound derivatives.
Docking each derivative into the SERT binding site to predict its binding pose and affinity.
Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket. nih.gov
This analysis helps explain why certain derivatives are more potent than others and guides further structural modifications to enhance binding. nih.gov
Table 2: Illustrative Docking Study Results for this compound Derivatives against the Serotonin Transporter (SERT)
This table shows hypothetical results from a molecular docking simulation, predicting the binding affinity of imagined derivatives.
| Compound Derivative | Modification on Parent Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Derivative A | Addition of 4'-hydroxyl group | -9.8 | Tyr95, Asp98, Phe335 |
| Derivative B | Replacement of Cl with F | -8.5 | Ile172, Phe341, Val501 |
| Derivative C | N-demethylation of amine | -9.2 | Asp98, Ser438, Gly442 |
| Derivative D | Opening of cyclobutane ring | -7.1 | Tyr95, Gly173, Phe335 |
Beyond testing known derivatives, computational methods can be used to discover entirely new molecules. benthamdirect.comfigshare.com
Virtual Screening (VS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net VS can be either ligand-based or structure-based.
Ligand-Based VS (LBVS): This method uses the structure of a known active molecule, like this compound, as a template to search for other compounds in a database with similar 2D or 3D features.
Structure-Based VS (SBVS): This involves docking millions of commercially available compounds into the target's binding site (e.g., SERT) and ranking them based on their docking scores to identify potential "hits" for experimental testing. nih.gov
De Novo Design is a more creative computational approach. Instead of screening existing molecules, algorithms build novel molecules from scratch, piece by piece, directly within the binding site of the target protein. Starting with a scaffold like the chlorophenyl-cyclobutane core, the program can explore different functional groups and side chains, optimizing their fit and interactions with the protein to design a theoretically ideal inhibitor.
QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a group of compounds and their biological activity. numberanalytics.comnumberanalytics.com The fundamental principle is that variations in a molecule's structural or physicochemical properties lead to proportional changes in its biological activity. jocpr.comresearchgate.net
To build a QSAR model for this compound derivatives, the following steps would be taken:
Data Collection: Synthesize and test a series of analogues to obtain their biological activity (e.g., IC50 values for SERT inhibition). dovepress.com
Descriptor Calculation: For each molecule, calculate a range of numerical descriptors that represent its physicochemical properties. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. numberanalytics.com
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to generate a mathematical equation that relates the descriptors to the biological activity. numberanalytics.comnih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external (predicting the activity of a new set of compounds) validation techniques. dovepress.com
A successful QSAR model can be used to predict the activity of unsynthesized compounds, prioritize which analogues to synthesize next, and provide insight into the molecular features that are crucial for activity. jocpr.com
Table 3: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives
This table shows a sample dataset that would be used to build a QSAR equation, linking molecular properties to a biological outcome.
| Derivative | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Log(1/IC50) (Biological Activity) |
| 1 | 3.8 | 205.68 | 3.5 | 6.5 |
| 2 | 4.1 | 219.71 | 3.7 | 6.8 |
| 3 | 3.5 | 191.65 | 3.2 | 6.1 |
| 4 | 4.5 | 247.75 | 4.1 | 7.2 |
The resulting QSAR equation might look like: Log(1/IC50) = 0.85LogP + 0.01MW + 0.2*Dipole - 1.5. dovepress.com
Research Applications in Chemical Biology and Medicinal Chemistry
Exploration of Biological Activities of 1-(3-Chlorophenyl)cyclobutanecarbonitrile Derivatives
The unique combination of a chlorophenyl group, a cyclobutane (B1203170) ring, and a nitrile moiety in this compound provides a foundation for synthesizing a variety of derivatives with potential therapeutic applications. The puckered nature of the cyclobutane ring offers a three-dimensional structure that can be advantageous for binding to biological targets.
In Vitro and In Vivo Pharmacological Evaluation
While direct pharmacological data for this compound is limited, extensive research on its isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), offers significant insights into its potential biological activities, particularly in relation to obesity and central nervous system (CNS) effects. This isomer is a known precursor in the synthesis of sibutramine (B127822), a compound previously used as an anti-obesity agent.
Obesity-Related Activity: Sibutramine, derived from the 4-chloro isomer, functions as a serotonin-norepinephrine reuptake inhibitor. nih.govheraldopenaccess.us This mechanism enhances satiety and increases thermogenesis, contributing to weight loss. nih.govresearchgate.net The pharmacological action of sibutramine suggests that derivatives of this compound could also be investigated for their potential to modulate monoaminergic neurotransmitter systems and influence energy homeostasis. researchgate.netnih.gov
CNS Activity: The action of sibutramine on serotonin (B10506) and norepinephrine (B1679862) levels in the CNS classifies it as a neuropharmacological drug. nih.govnih.gov Studies have shown that it can stimulate neural sympathetic activity. nih.gov This indicates that the broader class of chlorophenyl)cyclobutanecarbonitrile derivatives could be explored for various CNS-related therapeutic areas, building upon the established profile of sibutramine and its analogues. dntb.gov.uanih.gov
Anti-HIV Activity: Although direct anti-HIV studies on this compound are not prominent, related structural motifs have shown promise. For instance, certain betulinic nitrile derivatives have demonstrated anti-HIV-1 activity by targeting late steps in the viral replication cycle. nih.gov Additionally, pyrano[2,3-f]chromen-8-ones containing a 3-chlorophenyl group have been evaluated for their anti-HIV-1 activity. mdpi.com These findings suggest that derivatives of this compound could be synthesized and screened for potential antiretroviral properties.
Antimicrobial and Anticancer Screening
The structural components of this compound are present in various compounds with demonstrated antimicrobial and anticancer activities, suggesting that its derivatives could also be promising candidates for screening in these areas.
Antimicrobial Activity: Nicotinonitrile derivatives containing a chlorophenyl group have been synthesized and have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, other chlorophenyl derivatives have been evaluated for their antimicrobial properties. ijpsdronline.comnih.gov The introduction of a cyclobutane fragment into certain heterocyclic compounds has also been shown to improve antifungal and antibacterial activities. lifechemicals.com
Anticancer Screening: Various compounds incorporating the chlorophenyl moiety have been investigated for their anticancer potential. For instance, certain quinazolinone derivatives with a 4-chlorophenyl group have been synthesized and screened for their in vitro anticancer activity. researchgate.net Halogenated benzothiadiazine derivatives have also been identified as having anticancer activity. nih.gov Furthermore, the cyclobutane ring is a feature in some compounds that have shown cytotoxicity towards cancer cell lines, suggesting that it can contribute favorably to the pharmacological properties of small molecules in this context. nih.gov
Below is a table summarizing the potential biological activities of derivatives based on related compounds:
| Biological Activity | Related Compound Class | Potential for this compound Derivatives |
| Anti-Obesity | Sibutramine (from 4-chloro isomer) | High, via modulation of serotonin and norepinephrine reuptake. |
| CNS Activity | Sibutramine and its analogues | High, potential for various neuropharmacological applications. |
| Anti-HIV | Betulinic nitrile derivatives, Chlorophenyl-containing coumarins | Moderate, warrants investigation of synthesized derivatives. |
| Antimicrobial | Chlorophenyl-containing nicotinonitriles | Moderate to High, based on the activity of similar scaffolds. |
| Anticancer | Chlorophenyl-containing quinazolinones, Cyclobutane derivatives | Moderate, the scaffold shows potential for cytotoxic activity. |
Investigation as Potential Lead Compounds for Drug Discovery
A "lead" compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The structural framework of this compound makes it an interesting starting point for the development of new drugs. The nitrile group, for instance, is a key functional group in many pharmaceuticals and its incorporation can enhance binding affinity to targets and improve pharmacokinetic profiles. nih.govresearchgate.net The cyclobutane moiety can provide conformational restriction, which is a strategy used in medicinal chemistry to lock a molecule into a more active conformation. lifechemicals.comnih.gov
Mechanistic Studies of Biological Interactions
Understanding how a compound or its derivatives interact with biological systems at a molecular level is crucial for drug development. For this compound, such studies would focus on identifying specific molecular targets and elucidating the subsequent effects on cellular pathways.
Elucidation of Specific Molecular Targets
Based on the activities of related compounds, potential molecular targets for derivatives of this compound can be hypothesized.
Enzymes, Receptors, and Transporters: The known mechanism of sibutramine, an analogue of the 4-chloro isomer, points towards monoamine transporters (for serotonin and norepinephrine) as primary targets. nih.gov Derivatives of this compound could be investigated for their binding affinity and inhibitory activity on these transporters. The nitrile group can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. nih.gov
The following table outlines potential molecular targets for derivatives:
| Potential Target Class | Specific Examples | Rationale |
| Neurotransmitter Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Based on the mechanism of the related anti-obesity drug, sibutramine. |
| Enzymes | Viral enzymes (e.g., reverse transcriptase), Kinases | Common targets for antiviral and anticancer drugs containing similar structural motifs. |
| Receptors | G-protein coupled receptors (GPCRs) | A broad class of receptors often targeted by CNS-active drugs. |
Biochemical Pathway Perturbations and Cellular Responses
The interaction of a compound with its molecular target initiates a cascade of events that can alter biochemical pathways and elicit specific cellular responses. For derivatives of this compound, these could include:
Modulation of Neuronal Signaling: By inhibiting neurotransmitter reuptake, these compounds could alter synaptic concentrations of serotonin and norepinephrine, impacting downstream signaling pathways in the brain that regulate mood, appetite, and other CNS functions. nih.gov
Induction of Apoptosis in Cancer Cells: Should derivatives show anticancer activity, a potential mechanism could be the induction of programmed cell death (apoptosis) in malignant cells, a common mechanism for many chemotherapeutic agents.
Inhibition of Microbial Growth Pathways: For antimicrobial derivatives, the mechanism could involve the disruption of essential bacterial or fungal metabolic pathways, leading to the inhibition of growth or cell death.
Further research, including in vitro and in vivo studies, is necessary to validate these potential applications and mechanisms of action for derivatives of this compound.
Structure-Mechanism Relationships for Optimized Bioactivity
Understanding the relationship between the structure of a molecule and its biological mechanism of action is fundamental to designing more effective drugs. For a compound like this compound, the key structural features that would be investigated include:
The Cyclobutane Scaffold: This rigid core structure can orient the phenyl and nitrile groups in a specific spatial arrangement, which can be crucial for interaction with a target protein's binding pocket. The puckered nature of the cyclobutane ring can offer advantages over more planar structures in achieving optimal interactions.
The 3-Chloro Substituent: The position of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and its potential for specific interactions, such as halogen bonding, with a biological target. The meta-positioning of the chlorine in this compound would lead to a different electronic distribution and steric profile compared to its ortho- or para-isomers.
The Nitrile Group: This functional group can act as a hydrogen bond acceptor or participate in other polar interactions within a binding site. It can also serve as a reactive handle for covalent modification of a target, or as a key pharmacophoric feature.
Optimizing bioactivity would involve systematically modifying these features to enhance target engagement and downstream biological effects.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While specific SAR and SPR studies for this compound are not extensively documented, the principles of these investigations are well-established in drug discovery.
Design and Synthesis of SAR Libraries
To explore the chemical space around this compound, a library of analogues would be synthesized. This would involve systematically varying the substituents on the phenyl ring and modifying the cyclobutane and nitrile moieties.
Table 1: Exemplar SAR Library Design for this compound Analogues
| Scaffold Position | Modifications | Rationale |
| Phenyl Ring | Varying halogen substituents (F, Br, I) | Explore the impact of halogen bonding and electronics. |
| Different positional isomers (ortho, para) | Investigate the importance of substituent position for binding. | |
| Introduction of electron-donating or -withdrawing groups | Modulate the electronic properties of the phenyl ring. | |
| Cyclobutane Ring | Introduction of substituents on the ring | Probe for additional binding interactions and alter conformation. |
| Nitrile Group | Replacement with other functional groups (e.g., amide, tetrazole) | Evaluate the role of the nitrile group in target binding and modify physicochemical properties. |
Correlation of Structural Modifications with Biological Potency and Selectivity
Once a library of analogues is synthesized, each compound would be tested in relevant biological assays to determine its potency against a specific target and its selectivity over other related targets. The data from these assays would then be analyzed to identify trends. For instance, it might be found that a larger halogen at the 3-position enhances potency, or that replacing the nitrile with an amide group improves selectivity.
Development of Predictive Models for Compound Efficacy
The data generated from SAR studies can be used to develop computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. A robust predictive model could then be used to virtually screen new, unsynthesized analogues, prioritizing those with the highest predicted efficacy for synthesis and testing, thereby accelerating the drug discovery process.
Role as a Key Intermediate in Pharmaceutical Synthesis
The true value of a compound like this compound in the pharmaceutical industry often lies in its utility as a versatile building block for the synthesis of more complex drug candidates.
Precursor for Advanced Drug Candidates beyond Sibutramine Analogues
While the isomeric 1-(4-chlorophenyl)cyclobutanecarbonitrile is a known precursor to the anti-obesity drug sibutramine, the 3-chloro isomer provides a distinct starting point for the synthesis of novel therapeutic agents. The nitrile group can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, which are common features in many drug molecules. The 3-chlorophenyl moiety offers a different substitution pattern for exploring interactions with biological targets. This could be particularly valuable in developing new classes of drugs where the specific placement of the chlorine atom is critical for activity and selectivity, potentially in areas such as oncology, neuroscience, or infectious diseases. The development of novel synthetic routes utilizing this intermediate could pave the way for a new generation of drug candidates with improved therapeutic profiles.
Development of Novel Therapeutic Agents based on the Cyclobutane Scaffold
The cyclobutane moiety has been successfully incorporated into a number of therapeutic agents, demonstrating its versatility as a scaffold in drug design. A notable example is the anti-obesity drug, Sibutramine. A key intermediate in the synthesis of Sibutramine is 1-(4-chlorophenyl)cyclobutanecarbonitrile, a positional isomer of the compound of interest. Sibutramine functions as a norepinephrine, serotonin, and dopamine (B1211576) reuptake inhibitor, leading to a feeling of satiety and reduced appetite. The cyclobutane ring in Sibutramine is crucial for its three-dimensional structure and, consequently, its biological activity.
The successful application of the 1-(4-chlorophenyl)cyclobutane core in Sibutramine suggests that the 1-(3-chlorophenyl)cyclobutane scaffold could also serve as a valuable building block for the development of new therapeutic agents. The position of the chlorine atom on the phenyl ring can significantly influence the pharmacological properties of a compound, including its binding affinity to target proteins and its metabolic stability. Therefore, derivatives of this compound may exhibit distinct therapeutic profiles, potentially as modulators of central nervous system targets or other biological pathways.
Research into cyclobutane-containing compounds has extended beyond metabolic disorders. For instance, cyclobutane analogs of the natural product combretastatin A4 have been synthesized and evaluated as potential tumor-vascular disrupting agents in cancer therapy. While these specific analogs did not feature the this compound structure, this research highlights the adaptability of the cyclobutane scaffold for creating conformationally restricted analogs of known bioactive molecules.
Furthermore, the cyclobutane framework is being explored in the development of inhibitors for various enzymes and as structural motifs in compounds targeting the central nervous system. The rigid nature of the cyclobutane ring can help in the design of selective inhibitors by locking the molecule in a specific conformation that preferentially binds to the target enzyme or receptor.
While direct therapeutic applications of "this compound" are not extensively documented in publicly available research, the established use of its 4-chloro isomer in the synthesis of a commercially successful drug, along with the broader research into cyclobutane-containing therapeutic agents, underscores the potential of this chemical scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents with a range of pharmacological activities.
Future Research Directions, Challenges, and Emerging Areas
Development of Innovative and Sustainable Synthetic Routes
While likely accessible through established methods, the synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile and its derivatives could be significantly advanced by developing more sustainable and efficient routes. Traditional methods for creating similar structures often involve multi-step sequences with harsh reagents.
Future research should focus on:
C-H Functionalization: Exploring direct C-H functionalization of simpler, readily available cyclobutane (B1203170) or chlorophenyl precursors would offer a more atom-economical approach. nih.govbaranlab.orgacs.orgnih.gov For instance, palladium-catalyzed C(sp³)–H arylation of cyclobutane carboxylic acids or related starting materials could provide a direct route to the 1-aryl-cyclobutane core. nih.govchemrxiv.org
Photocatalysis and Flow Chemistry: Light-mediated [2+2] cycloadditions to form the cyclobutane ring are a known strategy. nih.gov Investigating these reactions under continuous flow conditions could lead to improved scalability, higher yields, and better control over diastereoselectivity. nih.gov
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a green alternative for nitrile synthesis, avoiding toxic cyanide reagents. nih.govnih.gov Engineering enzymes to accept substituted cyclobutyl aldehydes could provide a sustainable pathway to the target molecule. nih.govnih.gov
Eco-Friendly Solvents and Catalysts: Moving away from traditional organic solvents towards water or ionic liquids, and utilizing earth-abundant metal catalysts (e.g., copper, iron) instead of precious metals, would significantly enhance the green credentials of the synthesis. rsc.orgrsc.orgacs.orgacs.orgresearchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Method | Potential Advantages | Potential Challenges |
| C-H Functionalization | High atom economy, fewer steps. nih.govbaranlab.org | Regio- and stereoselectivity control. nih.gov |
| Photocatalysis | Mild reaction conditions. nih.gov | Scalability, competing side reactions. nih.gov |
| Biocatalysis | High selectivity, green process. nih.govnih.gov | Substrate scope, enzyme stability. |
| Flow Chemistry | Enhanced safety and scalability. nih.gov | Initial setup costs. |
Discovery of New Chemical Reactivity and Transformation Pathways
The interplay between the strained cyclobutane ring and the electrophilic nitrile group suggests a rich and underexplored reactive landscape.
Key areas for investigation include:
Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive selective ring-opening or expansion reactions, providing access to a variety of linear or larger cyclic structures not easily obtained otherwise. nih.gov
Transformations of the Nitrile Group: The cyano group is a versatile synthetic handle that can be converted into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. researchgate.netresearchgate.net Exploring these transformations in the context of the 1-(3-chlorophenyl)cyclobutane scaffold could generate a library of novel compounds for various applications.
Radical Cascade Reactions: Copper-catalyzed radical cascade reactions have been shown to highly functionalize simple cyclobutanes, leading to the formation of cyclobutene (B1205218) derivatives. rsc.orgrsc.org Applying such methodologies to this compound could yield novel, densely functionalized molecules.
Expansion into Novel Biological Targets and Therapeutic Areas
The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry, often conferring favorable properties such as metabolic stability and unique three-dimensional conformations. nih.govru.nl
Future research in this domain should target:
Scaffold for Bioactive Molecules: The compound can serve as a starting point for the synthesis of novel analogues to be screened against a wide range of biological targets. The unique spatial arrangement of the phenyl, chloro, and nitrile groups could lead to interactions with protein binding pockets that are not achieved with more conventional scaffolds. nih.govru.nl
Probing Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl ring (e.g., changing the position or nature of the halogen), the cyclobutane core (e.g., introducing further substituents), and the nitrile group will be crucial to build a comprehensive SAR profile and identify potent and selective modulators of specific biological targets.
Anticancer and Antimicrobial Potential: Natural and synthetic compounds containing cyclobutane rings have demonstrated a range of biological activities, including anticancer and antimicrobial effects. openmedicinalchemistryjournal.comresearchgate.netnih.gov Screening this compound and its derivatives for such activities is a logical next step.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Oncology | Cyclobutane rings can act as rigid scaffolds to orient pharmacophores for optimal target binding. nih.govru.nl |
| Infectious Diseases | Cyclobutane-containing alkaloids have shown antimicrobial properties. openmedicinalchemistryjournal.comresearchgate.netnih.gov |
| Neuroscience | The rigid structure can help in designing ligands with high receptor selectivity. |
| Metabolic Diseases | The metabolic stability often conferred by the cyclobutane ring is advantageous for drug candidates. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govaragen.comdig.watch
For this compound, AI and ML could be leveraged to:
Predict Biological Activity: ML models can be trained on existing data for cyclobutane-containing compounds to predict the potential biological activities of novel derivatives of this compound, thereby prioritizing synthetic efforts. nih.govaragen.com
Optimize Synthetic Routes: AI algorithms can analyze vast reaction databases to predict the outcomes of potential reactions and suggest optimal conditions, accelerating the development of efficient synthetic pathways. rsc.orgchemrxiv.orgresearchgate.netacs.orgrsc.org
De Novo Design: Generative AI models can design novel molecules based on the 1-(3-chlorophenyl)cyclobutane scaffold with optimized properties for specific biological targets. aragen.com
Addressing Challenges in Stereochemical Control and Conformational Flexibility
The stereochemistry of the cyclobutane ring can have a profound impact on the biological activity and physical properties of the molecule.
Future work should focus on:
Stereoselective Synthesis: Developing methods for the stereoselective synthesis of substituted derivatives of this compound is crucial. This includes strategies for controlling the relative and absolute stereochemistry of substituents on the cyclobutane ring. nih.govnih.govrsc.orgacs.orgacs.org
Conformational Analysis: A detailed understanding of the conformational preferences of the cyclobutane ring and how they are influenced by the substituents is necessary. Computational modeling and experimental techniques like variable-temperature NMR spectroscopy can provide valuable insights. The puckered nature of the cyclobutane ring offers distinct spatial arrangements of its substituents that can be exploited in rational drug design. nih.gov
Exploration of Material Science Applications and Supramolecular Chemistry
The unique structural features of this compound also suggest potential applications beyond the life sciences.
Emerging areas include:
Polymer Chemistry: Cyclobutane derivatives can be used as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. nih.govlifechemicals.comrsc.org The presence of the polar nitrile and chlorophenyl groups could lead to materials with interesting dielectric properties or enhanced intermolecular interactions.
Supramolecular Assemblies: The nitrile group is known to participate in non-covalent interactions, such as hydrogen bonding and nitrile-nitrile interactions, which can be used to direct the formation of ordered supramolecular structures. nih.govresearchgate.netresearchgate.net The self-assembly of this compound or its derivatives could lead to the formation of novel liquid crystals, gels, or other functional materials. Research has shown that aryl nitriles can play a dual role as both hydrogen-bond acceptors and modifiable organic groups in the formation of supramolecular synthons. nih.gov
Mechanophores: Cyclobutane-containing molecules have been investigated as mechanophores, which are molecules that respond to mechanical force. mit.edu Incorporating this compound into polymer chains could lead to stress-responsive materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(3-Chlorophenyl)cyclobutanecarbonitrile, and how can they be experimentally determined?
- Answer : The compound (CAS 28049-60-7, C₁₁H₁₀ClN, MW 191.66) lacks published data on melting/boiling points, density, and spectral profiles . Researchers should prioritize analytical techniques:
- NMR/IR Spectroscopy : For structural confirmation (e.g., distinguishing the chlorophenyl group and cyclobutane ring conformation).
- HPLC/GC-MS : To assess purity and detect impurities.
- Thermogravimetric Analysis (TGA) : To determine thermal stability.
- X-ray Crystallography : If crystalline, resolve 3D structure to confirm substituent positions .
Q. What synthetic routes are feasible for this compound, and how can reaction yields be optimized?
- Answer : While direct synthesis protocols are not documented, analogous compounds (e.g., 1-(4-Chlorophenyl)cyclobutanecarbonitrile, CAS 7477-64-7 ) suggest:
- Cyclobutane Ring Formation : [2+2] Photocycloaddition or ring-closing metathesis.
- Chlorophenyl Introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling with a chlorophenyl boronic acid.
- Optimization : Use catalytic systems (e.g., Pd for coupling reactions) and monitor reaction kinetics via in-situ FTIR to minimize side products .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤ -20°C to prevent degradation .
- Waste Disposal : Segregate as halogenated waste and consult certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing chlorophenyl group and strained cyclobutane ring may enhance electrophilicity at the nitrile carbon. Computational studies (DFT) can predict reactive sites:
- Nitrile Reactivity : Likely participates in nucleophilic additions (e.g., with Grignard reagents) or cycloadditions.
- Aryl Chloride Reactivity : Potential for Pd-catalyzed C–C bond formation if the C–Cl bond is activated .
Q. What experimental strategies can resolve contradictions in reported toxicity data for chlorophenyl-containing nitriles?
- Answer : Existing data gaps (e.g., acute/chronic toxicity ) require:
- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.
- Ecotoxicology : Use Daphnia magna or algae models to assess LC₅₀ and bioaccumulation potential .
- Metabolite Identification : Employ LC-HRMS to detect degradation products (e.g., cyanide release under hydrolytic conditions) .
Q. How can computational modeling predict the environmental fate of this compound?
- Answer :
- PBT/vPvB Assessment : Use EPI Suite to estimate persistence (half-life in soil/water) and bioaccumulation (log Kow).
- Degradation Pathways : Simulate hydrolysis/oxidation pathways via Gaussian software to identify stable intermediates .
Q. What methodologies are suitable for studying the adsorption behavior of this compound on indoor surfaces (e.g., polymers, metals)?
- Answer :
- Surface Spectroscopy : Use ToF-SIMS or XPS to analyze adsorption kinetics on materials like PVC or stainless steel.
- Microscale Reactors : Track surface reactivity under controlled humidity/temperature to mimic indoor environments .
Data Gaps and Methodological Challenges
- Synthetic Reproducibility : Lack of published procedures necessitates rigorous optimization and peer validation.
- Ecological Impact : No data on soil mobility or biodegradability—design OECD 301/307 tests to fill these gaps .
- Regulatory Compliance : Ensure alignment with REACH guidelines (EC 1907/2006) for registration and hazard communication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
